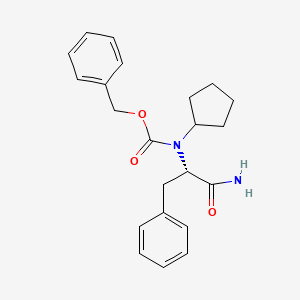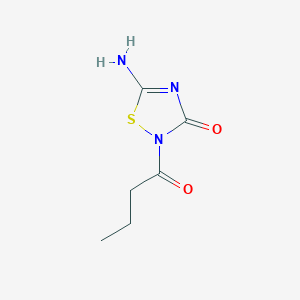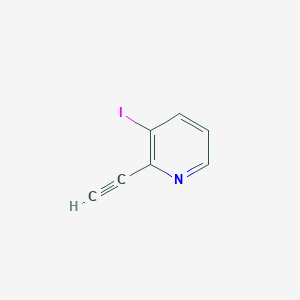
2-Ethynyl-3-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-3-iodopyridine is a heterocyclic organic compound that features both an ethynyl group and an iodine atom attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-3-iodopyridine typically involves the iodination of 2-ethynylpyridine. One common method is the halogenation of pyridine derivatives using iodine and a suitable catalyst. For instance, iodotrimethylsilane can be used as a catalyst to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethynyl-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Cyclization Reactions: The ethynyl group can participate in cyclization reactions to form fused ring systems.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for nucleophilic substitution.
Cyclization Reactions: Catalysts like rhodium complexes can facilitate cyclization reactions at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the iodine atom.
Cyclization Reactions: Pyridine-fused ring systems.
Oxidation and Reduction Reactions: Corresponding oxides or deiodinated products.
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-3-iodopyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethynyl-3-iodopyridine involves its reactivity towards various chemical reagents and catalysts. The ethynyl group can participate in cycloaddition reactions, while the iodine atom can undergo substitution reactions. These reactions enable the compound to interact with molecular targets and pathways, facilitating the formation of complex structures and biologically active molecules.
Vergleich Mit ähnlichen Verbindungen
2-Iodopyridine: Similar in structure but lacks the ethynyl group, making it less reactive in certain cyclization reactions.
3-Iodopyridine: The iodine atom is positioned differently, affecting its reactivity and applications.
4-Iodopyridine: Another isomer with distinct reactivity due to the position of the iodine atom.
Uniqueness: 2-Ethynyl-3-iodopyridine is unique due to the presence of both an ethynyl group and an iodine atom, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a broader range of chemical transformations and applications compared to its isomers.
Eigenschaften
Molekularformel |
C7H4IN |
|---|---|
Molekulargewicht |
229.02 g/mol |
IUPAC-Name |
2-ethynyl-3-iodopyridine |
InChI |
InChI=1S/C7H4IN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H |
InChI-Schlüssel |
HGRLZUZGSQIRGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C=CC=N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


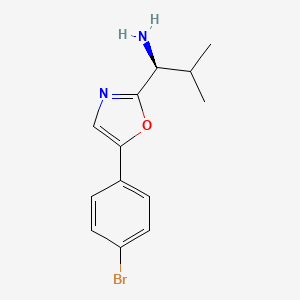
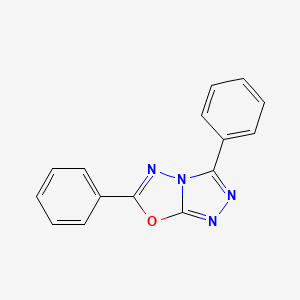
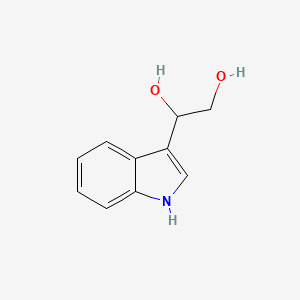
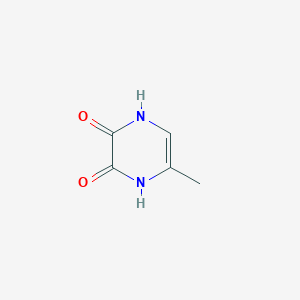
![copper;methyl 3-[12-acetyl-7,18-bis(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B15244230.png)





![7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one](/img/structure/B15244285.png)
![2-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B15244303.png)
